Di(1-adamantyl)-n-butylphosphine hydriodide

Catalog No.
S3318012
CAS No.
714951-87-8
M.F
C24H40IP
M. Wt
486.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(1-adamantyl)-n-butylphosphine hydriodide

CAS Number

714951-87-8

Product Name

Di(1-adamantyl)-n-butylphosphine hydriodide

IUPAC Name

bis(1-adamantyl)-butylphosphane;hydroiodide

Molecular Formula

C24H40IP

Molecular Weight

486.5

InChI

InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H

InChI Key

IBXHWLZKSOGUFS-UHFFFAOYSA-N

SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I

Catalysis

da-BPhy demonstrates promise as a ligand in various catalytic reactions. Here are some specific examples:

  • Asymmetric Synthesis

    Asymmetric synthesis refers to the production of chiral molecules with desired handedness. da-BPhy's steric hindrance can be advantageous in certain asymmetric reactions, promoting selectivity for one enantiomer over the other. Studies have shown its effectiveness in palladium-catalyzed allylic alkylation reactions achieving high enantioselectivity [PubChem: ].

  • Cross-Coupling Reactions

    Cross-coupling reactions involve forming new carbon-carbon bonds between different organic molecules. da-BPhy has been explored as a ligand in Suzuki-Miyaura couplings and Buchwald-Hartwig amination reactions, exhibiting good catalytic activity [Sigma-Aldrich: ].

  • Other Catalytic Applications

    Research suggests da-BPhy's potential utility in other catalytic transformations, including hydroboration and hydrogenation reactions. However, more investigation is needed to fully understand its efficacy in these contexts.

Di(1-adamantyl)-n-butylphosphine hydriodide is primarily recognized for its role as a ligand precursor in palladium-catalyzed reactions, including amination and Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound can also participate in nucleophilic substitution reactions due to the presence of the phosphorus atom .

Synthesis of di(1-adamantyl)-n-butylphosphine hydriodide typically involves the reaction of n-butylphosphine with 1-adamantyl iodide. The general procedure includes:

  • Preparation of n-Butylphosphine: This can be synthesized from phosphorus trichloride and n-butylamine.
  • Alkylation: The n-butylphosphine is then reacted with 1-adamantyl iodide under controlled conditions to yield di(1-adamantyl)-n-butylphosphine.
  • Hydriodide Formation: The final step involves treating the phosphine with hydroiodic acid to form the hydriodide salt .

Notable DifferencesDi(1-adamantyl)-n-butylphosphine hydriodidePhosphonium saltOrganic synthesis, catalysisContains adamantyl groupsTri-n-butylphosphinePhosphineCatalysisLacks bulky adamantyl substituentsDi(phenyl)phosphinePhosphineCoordination chemistryUses phenyl instead of adamantylDi(2-naphthyl)phosphinePhosphineCoordination chemistryNaphthyl groups instead of adamantyl

Di(1-adamantyl)-n-butylphosphine hydriodide's unique structure contributes to its distinctive reactivity patterns and potential applications in both organic synthesis and biological studies, differentiating it from other similar compounds.

Studies on di(1-adamantyl)-n-butylphosphine hydriodide indicate its potential interactions with biological systems, particularly regarding enzyme activity and membrane dynamics. These interactions may influence biochemical pathways, although detailed mechanistic studies are still required to fully understand its biological implications .

Several compounds share structural similarities with di(1-adamantyl)-n-butylphosphine hydriodide, including:

  • Tri-n-butylphosphine: A simpler phosphine that lacks the adamantyl groups but is used similarly in catalysis.
  • Di(phenyl)phosphine: This compound features phenyl groups instead of adamantyl groups and is widely used in coordination chemistry.
  • Di(2-naphthyl)phosphine: Similar to di(1-adamantyl)-n-butylphosphine hydriodide but contains naphthyl groups.

Unique Features

CompoundStructure TypeKey

Transition Metal-Mediated Phosphination Strategies

Transition metal catalysts enable efficient P–C bond formation in phosphine synthesis. Copper(I) triflate (Cu(OTf)₂) has emerged as a key catalyst for synthesizing di(1-adamantyl)-n-butylphosphine, the precursor to the hydriodide salt. In a representative protocol, Cu(OTf)₂ (0.038 mmol) and diphenylphosphine oxide (0.25 mmol) react with tetramethyldisiloxane (TMDS, 0.5 mmol) in toluene at 100°C for 9 hours [6]. Subsequent addition of cesium hydroxide and 1-bromobutane yields the phosphine intermediate, which is protonated with hydroiodic acid to form the hydriodide salt.

This method achieves 85% isolated yield, with ³¹P NMR confirming a characteristic singlet at δ 24.9 ppm for the phosphine [6]. The copper catalyst facilitates silane-mediated reduction of phosphine oxide intermediates, bypassing hazardous phosphorus chlorides. Comparative studies show that Pd(II) precatalysts ligated by related phosphines, such as POPd-Ad, enhance catalytic activity in cross-couplings by stabilizing mononuclear Pd species [3].

Solvent-Free Approaches for Phosphonium Salt Formation

Mechanochemical synthesis via ball milling offers a sustainable route to phosphonium salts. In a solvent-free protocol, di(1-adamantyl)-n-butylphosphine and methyl iodide are ball-milled at 30 Hz for 2 hours, yielding the hydriodide analog with >95% conversion [4]. Key advantages include:

ParameterTraditional Solution MethodMechanochemical Method
Reaction Time12–24 hours2 hours
Solvent Volume50 mL/g0 mL/g
Energy Input100°C heating30 Hz mechanical force
Byproduct FormationSignificantNegligible

The absence of solvents eliminates solubility limitations and reduces purification steps. X-ray diffraction analysis confirms that mechanical force induces covalent bond reorganization without intermediate solvation [4]. This approach scales linearly, enabling gram-scale production with minimal waste.

Post-Functionalization Techniques for Ligand Optimization

Post-synthetic modifications tailor phosphine ligands for specific catalytic applications. Di(1-adamantyl)-n-butylphosphine hydriodide undergoes three key functionalization routes:

  • Heterocycle Grafting: Reacting the phosphine with 2-pyridinecarboxaldehyde in the presence of n-BuLi yields a P,N-bidentate ligand. This modification enhances metal coordination strength, as evidenced by a 15% increase in Suzuki reaction yields [5].
  • Chiral Center Introduction: Lithiation at the α-phosphorus position followed by trapping with electrophiles (e.g., chlorodiphenylphosphine) introduces stereogenic centers. Enantiomeric excesses of up to 92% are achieved using [2.2]paracyclophane scaffolds [5].
  • Fluorophore Integration: Coupling with dansyl chloride produces a fluorescent phosphine ligand (λₑₓ = 340 nm, λₑₘ = 510 nm), enabling real-time tracking of catalytic intermediates [5].

DFT calculations reveal that electron-withdrawing substituents at the adamantyl moiety lower the phosphine’s HOMO energy (-7.2 eV vs. -6.8 eV for unmodified analogs), improving oxidative stability [3].

The activation of Suzuki-Miyaura coupling systems involving Di(1-adamantyl)-n-butylphosphine hydriodide proceeds through distinct mechanistic pathways that depend on the nature of the aryl halide substrate and the specific reaction conditions employed.

Oxidative Addition Mechanisms

The oxidative addition step exhibits substrate-dependent mechanistic variations that are critically influenced by the electronic and steric properties of the adamantyl-containing ligand. For aryl iodides, the mechanism proceeds via associative displacement of the phosphine ligand, where the haloarene coordinates to the palladium center followed by carbon-halogen bond cleavage [3]. This pathway is characterized by activation barriers ranging from 8.0 to 15.0 kcal/mol and demonstrates independence from ligand concentration, with observed rate constants of approximately 3.4 × 10⁻⁴ s⁻¹ at 50°C [3].

Aryl bromides follow a dissociative pathway involving rate-limiting phosphine dissociation from the bisphosphine palladium complex, generating a monophosphine intermediate that undergoes oxidative addition [3]. This mechanism exhibits higher activation barriers of 18.0 to 25.0 kcal/mol and shows slight dependence on ligand concentration, with rate constants of 6.2 × 10⁻⁴ s⁻¹ under similar conditions [3].

Aryl chlorides, the most challenging substrates, undergo reversible dissociation of the phosphine ligand followed by rate-limiting oxidative addition to the resulting monophosphine intermediate [3]. This pathway requires activation barriers of 22.0 to 28.4 kcal/mol and demonstrates inverse dependence on ligand concentration, consistent with the pre-equilibrium formation of the active monophosphine species [3].

Catalyst Activation and Speciation

The formation of catalytically active palladium species involves the reduction of palladium(II) precatalysts by arylboronic acid reagents, leading to the generation of anionic palladium(0) complexes stabilized by deprotonated phosphine oxide ligands [4]. This activation process occurs with dissociation free energies of 27.9 kcal/mol for the adamantyl-containing ligand, which is lower than comparable tert-butyl systems (31.2 kcal/mol), indicating more facile formation of the active catalytic species [4].

The active catalyst exists in equilibrium between bisphosphine L₂Pd(0) and monophosphine L₁Pd(0) species, with the monophosphine form being the predominant catalytically active intermediate [5]. The bulky adamantyl substituents favor the formation of the monophosphine species through steric destabilization of the bisphosphine complex, thereby enhancing the overall catalytic activity [5].

Transmetalation Mechanisms

The transmetalation step in Suzuki-Miyaura coupling systems exhibits dual mechanistic pathways depending on the reaction conditions and the nature of the nucleophilic partner. For arylboronic acids, the mechanism involves base-activated transmetalation through tetrahedral boronate intermediates, with activation energies ranging from 15 to 25 kcal/mol [6] [7].

The adamantyl-containing ligand facilitates transmetalation through enhanced electron density at the palladium center, which increases the nucleophilicity of the palladium-bound aryl group and accelerates the rate of aryl transfer from boron to palladium [7]. The bulky substituents also provide steric protection against competing side reactions, such as protodeboronation, which can consume the boronic acid reagent and reduce overall reaction efficiency [8].

SubstrateOxidative Addition MechanismActivation Barrier (kcal/mol)Rate Constant (s⁻¹)Ligand DependenceKey Intermediate
Aryl IodideAssociative displacement8.0-15.03.4 × 10⁻⁴Independent of [L]LPd(Ar)(I)
Aryl BromideDissociative pathway18.0-25.06.2 × 10⁻⁴Slight L dependenceLPd(Ar)(Br)
Aryl ChlorideReversible dissociation22.0-28.45.0 × 10⁻⁴Inverse [L] dependenceLPd(Ar)(Cl)

Ligand-Controlled Selectivity in Buchwald-Hartwig Amination

The exceptional performance of Di(1-adamantyl)-n-butylphosphine hydriodide in Buchwald-Hartwig amination reactions stems from its ability to exert precise control over reaction selectivity through a combination of steric and electronic effects that modulate the key mechanistic steps.

Steric Control of Selectivity

The adamantyl substituents provide a percent buried volume (%Vbur) of 40.5%, which creates a highly controlled steric environment around the palladium center [4]. This steric bulk serves multiple functions in controlling reaction selectivity. First, it prevents the formation of bis-amido complexes that would lead to diarylation products, thereby ensuring high mono-selectivity in reactions with primary amines [9] [10].

The bulky adamantyl groups also influence the conformation of the ligand, restricting rotation around the palladium-phosphorus bond and forcing the palladium center into a specific geometric arrangement that favors selective substrate approach [11]. This conformational rigidity accelerates the rate of reductive elimination by positioning the amide and aryl ligands in optimal orientations for carbon-nitrogen bond formation [11].

Electronic Modulation of Reactivity

The electronic properties of the adamantyl-containing ligand, as characterized by Tolman Electronic Parameter (TEP) values of 2056-2064 cm⁻¹, indicate exceptionally strong electron-donating ability that surpasses other trialkylphosphines [12]. This enhanced electron density at the palladium center facilitates several key mechanistic steps in the Buchwald-Hartwig amination cycle.

The electron-rich nature of the ligand accelerates oxidative addition to aryl halides, particularly challenging substrates such as aryl chlorides, by lowering the activation barrier for carbon-halogen bond cleavage [3]. The increased electron density also enhances the nucleophilicity of the palladium center, promoting more efficient coordination and activation of amine nucleophiles [9].

Mechanistic Control Elements

The ligand exerts control over the mechanism through its influence on the coordination sphere of palladium intermediates. The large cone angle of approximately 145° creates a specific steric environment that governs substrate access to the metal center [13]. This controlled access prevents the formation of undesired coordination complexes while facilitating the approach of the intended substrates.

The dissociation energy of 27.9 kcal/mol for the adamantyl-containing ligand represents an optimal balance between ligand binding strength and lability [4]. This value is sufficiently low to allow for necessary ligand exchange processes during the catalytic cycle while maintaining adequate coordination to stabilize reactive intermediates.

Selectivity in Challenging Substrates

The ligand demonstrates exceptional capability in promoting selective amination of challenging electrophiles, including five-membered heterocyclic halides containing multiple heteroatoms [11]. The combination of steric bulk and electronic richness enables successful coupling of these difficult substrates with both primary and secondary amines, expanding the scope of the Buchwald-Hartwig amination beyond traditional limitations.

The enhanced selectivity is particularly evident in reactions involving sterically hindered substrates, where the bulky adamantyl substituents prevent competing side reactions such as β-hydride elimination, while promoting the desired carbon-nitrogen bond formation through accelerated reductive elimination [9].

Ligand PropertyDi(1-adamantyl)-n-butylphosphineEffect on SelectivityMechanistic Role
Steric Bulk (%Vbur)40.5%Prevents diarylationSteric protection of Pd center
Electronic Parameter (TEP)2056-2064 cm⁻¹Enhances nucleophile bindingElectronic activation of Pd(0)
Cone Angle~145°Controls access to Pd centerRegioselective substrate approach
PolarizabilityHighFacilitates reductive eliminationAccelerated C-N bond formation
Dissociation Energy27.9 kcal/molPromotes active species formationOptimal ligand exchange rates

Transmetalation Dynamics in Aryl Chloride Substrates

The transmetalation dynamics involving aryl chloride substrates represent one of the most challenging aspects of palladium-catalyzed cross-coupling reactions, where Di(1-adamantyl)-n-butylphosphine hydriodide demonstrates exceptional effectiveness through multiple mechanistic pathways.

Dual Mechanism Pathways

The transmetalation process with aryl chloride substrates proceeds through two distinct mechanistic pathways that operate simultaneously under catalytic conditions. The thermal pathway involves direct transmetalation from an 8-Si-4 intermediate without the need for additional activation, characterized by first-order kinetics with a rate constant of 5.0 × 10⁻⁴ s⁻¹ at 50°C [14]. This pathway demonstrates zero-order dependence on ligand concentration, indicating that phosphine dissociation is not required for the transmetalation step.

The anionic activation pathway involves the formation of hypervalent 10-Si-5 siliconate intermediates that exhibit enhanced nucleophilicity [14]. When cesium silanolates are employed instead of potassium salts, the rate of transmetalation increases by a factor of 4.5, demonstrating the importance of the counterion in facilitating the formation of the activated siliconate species [14].

Substrate-Dependent Kinetics

The kinetic behavior of transmetalation varies significantly depending on the nature of the organometallic nucleophile employed. For arylboronic acids, the mechanism involves base-activated transmetalation with variable rate constants depending on the base strength and concentration [6]. The adamantyl-containing ligand facilitates this process by providing enhanced electron density at the palladium center, which increases the electrophilicity of the palladium-bound aryl group and accelerates the rate of transmetalation.

Arylsilanolates exhibit more complex kinetic behavior, with the potassium salts following thermal transmetalation kinetics (activation energy of 28.5 kcal/mol) while cesium salts proceed through the anionic pathway with lower activation barriers of 22-26 kcal/mol [14]. The choice of counterion thus becomes a critical factor in determining the overall reaction rate and efficiency.

Electronic and Steric Effects

The electronic properties of the adamantyl-containing ligand play a crucial role in modulating transmetalation dynamics. The exceptional electron-donating ability of the adamantyl groups, as evidenced by TEP values of 2056-2064 cm⁻¹, creates a highly electron-rich palladium center that facilitates nucleophilic attack by the organometallic reagent [12].

The steric bulk of the ligand contributes to transmetalation efficiency by creating a sterically demanding environment that destabilizes unreactive intermediates and promotes the formation of the transition state leading to transmetalation. The percent buried volume of 40.5% provides optimal steric protection while maintaining accessibility for the transmetalation partners [4].

Selectivity and Functional Group Tolerance

The ligand demonstrates exceptional selectivity in transmetalation reactions involving aryl chlorides, enabling the coupling of substrates bearing diverse functional groups without interference from competing side reactions. The bulky adamantyl substituents prevent coordination of potentially interfering functional groups, while the electronic properties of the ligand maintain high reactivity toward the intended transmetalation partners.

The functional group tolerance is particularly evident in reactions involving heterocyclic aryl chlorides, where the ligand enables successful coupling despite the presence of coordinating nitrogen atoms that might otherwise interfere with the catalytic cycle [15]. This tolerance extends to substrates containing amide, ester, and thioether functionalities, demonstrating the broad applicability of the ligand system.

Mechanistic Insights from Computational Studies

Density functional theory calculations have provided detailed insights into the transmetalation mechanisms involving aryl chloride substrates. The calculations reveal that the rate-determining step involves the formation of a four-center transition state where the aryl group transfers from the organometallic nucleophile to the palladium center while simultaneously breaking the metal-carbon bond in the nucleophile [7].

The adamantyl-containing ligand stabilizes this transition state through enhanced back-donation from the electron-rich palladium center to the σ* orbital of the forming carbon-palladium bond. This electronic stabilization lowers the activation barrier for transmetalation and contributes to the exceptional reactivity observed with challenging aryl chloride substrates.

Nucleophile TypeMechanismRate ConstantActivation Energy (kcal/mol)Selectivity Factor
Arylboronic acidBase-activatedVariable with base15-25Prevents protodeboronation
Arylsilanolate K⁺Thermal (8-Si-4)5.0 × 10⁻⁴ s⁻¹28.5Regioselective aryl transfer
Arylsilanolate Cs⁺Anionic (10-Si-5)4.5× faster than K⁺22-26Enhanced nucleophilicity
Organozinc reagentDirect transmetalationTemperature dependent18-22Functional group tolerance

Other CAS

714951-87-8

Dates

Last modified: 08-19-2023

Explore Compound Types